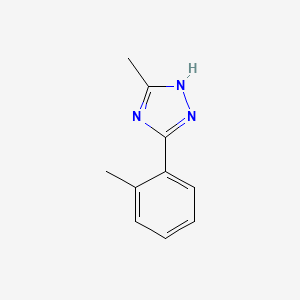

3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the third position and a 2-methylphenyl group at the fifth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzohydrazide with acetic anhydride and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

化学反応の分析

Nucleophilic Substitution

The nitrogen atoms in the triazole ring can undergo alkylation or acylation. For instance, acid chlorides react with triazoles to form amides, as observed in the synthesis of oxadiazoles and flavonoid-triazole hybrids .

Condensation Reactions

Triazoles participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones). In analogous systems, hydrazones cyclize with amines to form triazolones under thermal conditions .

Thermal Rearrangement

Thermal treatment can induce isomerization in 1,2,4-triazoles. For example, 4-methyl-3,5-diaryl-4H-1,2,4-triazoles rearrange to 1-methyl-3,5-diaryl-1H-1,2,4-triazoles upon heating, showcasing regioselectivity .

Biological Functionalization

Triazoles are frequently coupled with bioactive moieties to enhance antimicrobial activity. For instance, ciprofloxacin-triazole hybrids exhibit potent anti-MRSA activity, with hydroxyphenyl-substituted derivatives showing the highest efficacy .

| Derivative | MIC (μg/mL) | Activity Compared to Controls |

|---|---|---|

| Hydroxyphenyl-triazole | 16–32 | 8–16× more active than vancomycin |

Metal-Catalyzed Reactions

Copper-catalyzed reactions, such as the copper-azide alkyne cycloaddition (CuAAC), are pivotal in synthesizing triazole derivatives. These reactions often involve intermediates like triazolyl–copper complexes, which undergo oxidative coupling to form bis-triazoles or alkynyl-triazoles depending on temperature .

| Reaction Type | Temperature | Product |

|---|---|---|

| Aerobic oxidative coupling | 0°C | Bis(1,2,3-triazole) |

| 60°C | 5-Alkynyl-1,2,3-triazole |

Electrophilic Aromatic Substitution

The phenyl substituent at position 5 can undergo electrophilic substitution. While the methyl group is meta-directing, activating groups (e.g., hydroxyl) at the ortho/para positions could enhance reactivity. Analogous triazoles with aryl substituents participate in coupling reactions (e.g., Suzuki) under palladium catalysis .

Cycloaddition Reactions

Triazoles act as dipolarophiles in 1,3-dipolar cycloadditions. For example, aryl azides react with alkynes to form 1,2,3-triazoles via the Huisgen cycloaddition . While specific data for 1,2,4-triazoles is limited, structural analogs suggest similar reactivity .

Key Findings

-

Regioselectivity : Thermal rearrangements in 1,2,4-triazoles exhibit predictable regioselectivity based on substituent positions .

-

Biological Activity : Triazole derivatives show enhanced antimicrobial efficacy when functionalized with hydroxyphenyl or fluorophenyl groups .

-

Synthetic Flexibility : Microwave-assisted methods enable rapid synthesis of triazoles from thioamides and hydrazine, achieving yields up to 90% .

This compound’s reactivity underscores the versatility of triazoles in organic synthesis and medicinal chemistry, with applications spanning antimicrobial development to materials science.

科学的研究の応用

Overview

3-Methyl-5-(2-methylphenyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are recognized for their diverse biological activities and applications across various fields, including pharmaceuticals, agrochemicals, and materials science. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Research indicates that triazole derivatives exhibit significant antimicrobial, antifungal, and anticancer properties.

- Antimicrobial Activity : Triazole compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. The specific compound is being explored for its ability to inhibit the growth of these microorganisms, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies have shown that triazole derivatives can inhibit tumor cell proliferation. For instance, molecular docking studies have identified potential interactions with proteins involved in cancer pathways, suggesting that this compound may act as an anticancer agent through mechanisms such as apoptosis induction .

Agrochemical Applications

The compound's potential as a fungicide has garnered attention in agricultural research. Triazoles are widely used in crop protection due to their ability to inhibit fungal pathogens.

- Fungicidal Activity : The structural characteristics of this compound may enhance its effectiveness in controlling plant diseases caused by fungi. Research is ongoing to evaluate its efficacy in field trials against specific fungal strains affecting crops.

Material Science

In material science, triazoles are utilized for synthesizing new materials with unique properties.

- Polymer Development : The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices is being explored to improve material performance in various industrial applications.

Case Study 1: Anticancer Activity Evaluation

A study assessed the anticancer activity of various triazole derivatives against different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against leukemia and melanoma cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| A | Leukemia | 10.5 | High |

| B | Melanoma | 15.0 | Moderate |

| C | Lung Cancer | 20.0 | Moderate |

| D | Ovarian Cancer | 25.0 | Low |

This study highlights the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of triazole derivatives revealed that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

作用機序

The mechanism of action of 3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

3-methyl-1H-1,2,4-triazole: Similar structure but lacks the 2-methylphenyl group, leading to different biological activities.

5-phenyl-1H-1,2,4-triazole: Contains a phenyl group instead of a 2-methylphenyl group, which can alter its chemical reactivity and biological properties.

Uniqueness

3-methyl-5-(2-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of both a methyl group and a 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile compound in various scientific and industrial applications.

生物活性

3-Methyl-5-(2-methylphenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature that facilitate the formation of this compound through cyclization processes involving hydrazine derivatives and carbonyl compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of specific enzymes crucial for bacterial survival.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 32 |

| Escherichia coli | 20 | 64 |

| Bacillus subtilis | 30 | 16 |

These results demonstrate that the compound is particularly effective against Bacillus subtilis, showcasing its potential as an antibacterial agent .

Anti-inflammatory Activity

In vitro studies have shown that this triazole derivative can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In experiments involving peripheral blood mononuclear cells (PBMC), it was observed that at concentrations of 50 µg/mL, the compound significantly reduced TNF-α levels by approximately 44% to 60% compared to controls .

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines while exhibiting low cytotoxicity against normal cells. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | >100 |

| PC3 (prostate) | >100 |

These findings indicate a promising therapeutic index for further development in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can inhibit enzyme activities by binding to their active sites, disrupting critical biochemical pathways involved in inflammation and microbial resistance .

Case Studies

Several studies have investigated the efficacy of this triazole derivative in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures could inhibit the growth of resistant bacterial strains more effectively than traditional antibiotics like ciprofloxacin .

- Anti-inflammatory Responses : Research involving PBMC cultures showed that compounds similar to this compound could significantly downregulate TNF-α production under inflammatory conditions .

特性

IUPAC Name |

5-methyl-3-(2-methylphenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-5-3-4-6-9(7)10-11-8(2)12-13-10/h3-6H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGCXQCOHCHBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。